molecular formula C14H10N4 B14135773 5,5'-Bi-1H-benzimidazole CAS No. 3097-03-8

5,5'-Bi-1H-benzimidazole

Cat. No.: B14135773
CAS No.: 3097-03-8
M. Wt: 234.26 g/mol
InChI Key: MSQGYVACVAASTG-UHFFFAOYSA-N
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Description

5,5’-Bi-1H-benzimidazole is an aromatic heterocyclic compound that features two benzimidazole units connected at the 5-position. This compound is known for its unique structural properties, which contribute to its stability and reactivity. Benzimidazole derivatives are widely studied due to their significant biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5’-Bi-1H-benzimidazole can be synthesized through a one-step reaction involving 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids. This method yields the compound with high purity and efficiency . Another method involves the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: The industrial production of 5,5’-Bi-1H-benzimidazole typically follows similar synthetic routes but on a larger scale. The use of polyphosphoric acids and controlled reaction conditions ensures high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bi-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The benzimidazole units can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of 5,5’-Bi-1H-benzimidazole involves its interaction with various molecular targets. The compound can mimic the properties of DNA bases, allowing it to bind to nucleic acids and proteins. This interaction can disrupt cellular processes, leading to its antimicrobial and anticancer effects . The specific pathways involved depend on the biological context and the target organism or cell type.

Comparison with Similar Compounds

  • 2,2’-Bi-1H-benzimidazole
  • 4,4’-Bi-1H-benzimidazole
  • 2,2’-Bis(4-aminophenyl)-5,5’-bi-1H-benzimidazole

Comparison: 5,5’-Bi-1H-benzimidazole is unique due to its specific connectivity at the 5-position, which imparts distinct chemical and physical properties. Compared to other bi-benzimidazole compounds, it exhibits higher thermal stability and mechanical strength, making it particularly valuable in industrial applications .

Properties

CAS No.

3097-03-8

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

6-(3H-benzimidazol-5-yl)-1H-benzimidazole

InChI

InChI=1S/C14H10N4/c1-3-11-13(17-7-15-11)5-9(1)10-2-4-12-14(6-10)18-8-16-12/h1-8H,(H,15,17)(H,16,18)

InChI Key

MSQGYVACVAASTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=CN4)NC=N2

Origin of Product

United States

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